molecular formula C12H24N2O2 B2488512 Tert-butyl (3S,4S)-3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate CAS No. 2126144-88-3

Tert-butyl (3S,4S)-3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate

Cat. No.: B2488512
CAS No.: 2126144-88-3
M. Wt: 228.336
InChI Key: ATSBZGYRUFOVCK-NXEZZACHSA-N
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Description

Tert-butyl (3S,4S)-3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at position 1, a methyl group at position 4, and a 2-aminoethyl substituent at position 2. The (3S,4S) stereochemistry imparts distinct conformational and electronic properties, making it valuable in medicinal chemistry as a building block for drug discovery, particularly in targeting enzymes or receptors requiring stereospecific interactions.

Properties

IUPAC Name

tert-butyl (3S,4S)-3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-7-14(8-10(9)5-6-13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSBZGYRUFOVCK-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CCN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1CCN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (3S,4S)-3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4S)-3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (3S,4S)-3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Tert-butyl (3S,4S)-3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved can vary, but typically involve interactions with key proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Functional Differences

Key Observations:

Substituent Effects on Polarity and Solubility: The 2-aminoethyl group in the target compound enhances basicity and hydrophilicity compared to fluorinated (e.g., ) or trifluoromethylated () analogues, which exhibit increased hydrophobicity and metabolic stability . Hydroxymethyl substituents () improve water solubility but may reduce membrane permeability relative to the aminoethyl group .

Stereochemical Influence: The (3S,4S) configuration in the target compound and analogues creates a rigid spatial arrangement critical for binding to chiral biological targets.

Electronic and Steric Effects: Fluorine and trifluoromethyl groups () introduce electron-withdrawing effects, stabilizing adjacent carbamate groups against hydrolysis. The aminoethyl group in the target compound, however, may participate in hydrogen bonding or catalysis . Bulky substituents like tert-butylphenyl () or chlorophenyl () increase steric hindrance, limiting synthetic accessibility compared to smaller groups like methyl or hydroxymethyl .

Biological Activity

Tert-butyl (3S,4S)-3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a tert-butyl group and an aminoethyl side chain. This configuration contributes to its solubility and reactivity, which are crucial for its biological interactions.

Property Value
Molecular FormulaC₁₃H₁₈N₂O₂
Molecular Weight238.29 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving 1,4-diamines or 1,4-diketones.
  • Introduction of the Aminoethyl Group : A nucleophilic substitution reaction is used to attach the aminoethyl group.
  • Esterification : The tert-butyl ester is formed using tert-butyl alcohol in the presence of an acid catalyst.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may function as an enzyme inhibitor or modulator, influencing metabolic pathways.

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic processes.
  • Receptor Binding : It may bind to certain receptors, altering cellular signaling pathways.

Case Studies and Research Findings

Recent studies have explored the compound's potential in various therapeutic areas:

  • Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects by modulating cytokine production.
  • Anticancer Activity : Preliminary findings suggest that this compound could inhibit cancer cell proliferation through apoptosis induction.
  • Neuroprotective Effects : Studies have suggested that it might protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative diseases.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Key Features Biological Activity
Tert-butyl (3S,4S)-3-(2-hydroxyethyl)Hydroxyl group instead of aminoethylModerate anti-inflammatory activity
Tert-butyl (3S,4S)-3-(2-methoxyethyl)Methoxy group affects solubilityLimited receptor binding

Q & A

Q. Table 1. Comparison of Synthetic Routes

StepMethod A (Ref )Method B (Ref )
Ring formationMitsunobu reactionCycloaddition
Yield62%48%
ee99%95%
Key advantageHigh stereocontrolShorter reaction time

Q. Table 2. NMR Data for Key Protons

Proton Positionδ<sup>1</sup>H (ppm)Multiplicity
Pyrrolidine C3-H3.45dd (J=10 Hz)
tert-Butyl CH31.42s
Aminoethyl NH21.75 (br)-

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